N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide
Description
N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrazine core substituted with a 3,4-dimethylphenyl group at position 9 and a propanamide linker terminating in a 3-chloro-4-fluorobenzyl moiety.
Properties
CAS No. |
1226450-29-8 |
|---|---|
Molecular Formula |
C25H22ClFN6O |
Molecular Weight |
476.94 |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-3-[11-(3,4-dimethylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide |
InChI |
InChI=1S/C25H22ClFN6O/c1-15-3-5-18(11-16(15)2)21-13-22-25-30-29-23(32(25)9-10-33(22)31-21)7-8-24(34)28-14-17-4-6-20(27)19(26)12-17/h3-6,9-13H,7-8,14H2,1-2H3,(H,28,34) |
InChI Key |
QHFVWAGPAXRNBR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC(=C(C=C5)F)Cl)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(3-chloro-4-fluorobenzyl)-3-(9-(3,4-dimethylphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)propanamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocyclic rings. Its molecular formula is , with a molecular weight of approximately 382.8 g/mol. The presence of chloro and fluoro substituents may enhance its biological activity through improved binding affinity to target proteins.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing pyrazolo[1,5-a][1,2,4]triazole moieties. These compounds have shown significant cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Summary of Anticancer Activity
| Cell Line | Compound Concentration | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 0.25 - 0.5 | 12.5 | Apoptosis via caspase activation |
| MDA-MB-231 (Breast) | 0.25 - 0.5 | 15.0 | Autophagy induction |
| A549 (Lung) | 0.25 - 0.5 | 10.0 | Inhibition of NF-κB signaling |
Apoptosis Induction
The compound triggers apoptosis in cancer cells by activating caspases 3, 8, and 9. This activation leads to the cleavage of key cellular proteins and ultimately results in programmed cell death. The study by Fayad et al. (2019) demonstrated that compounds with similar structures increased the expression of pro-apoptotic factors such as Bax while suppressing anti-apoptotic proteins like Bcl-2 .
Autophagy Modulation
In addition to apoptosis, this compound has been shown to induce autophagy in cancer cells. This process is characterized by the formation of autophagosomes and increased expression of beclin-1. The modulation of autophagy can lead to enhanced cancer cell death and may serve as a therapeutic strategy .
Case Studies
Case Study 1: Breast Cancer Cell Lines
In a comparative study involving MCF-7 and MDA-MB-231 breast cancer cell lines, the compound exhibited superior cytotoxicity compared to standard chemotherapeutics like cisplatin. The results indicated that the compound's mechanism involved both apoptosis and autophagy pathways .
Case Study 2: Lung Cancer
A parallel investigation on A549 lung cancer cells revealed that treatment with the compound resulted in significant growth inhibition and induced cell cycle arrest at the G2/M phase. This effect was attributed to the downregulation of cyclin B1 and CDK1 expression .
Comparison with Similar Compounds
Target vs. Compound
- Substituent Effects : The 3-chloro-4-fluorobenzyl group in the target compound may improve target selectivity compared to the 4-trifluoromethylbenzyl group in , as chloro-fluoro combinations are often used to fine-tune steric and electronic interactions in kinase inhibitors .
- Molecular Weight : The target compound likely has a higher molecular weight (~500–510 vs. 492.5), which could influence bioavailability.
Target vs. Compound
- Functional Groups: The chromenone and sulfonamide groups in suggest a divergent mechanism (e.g., topoisomerase inhibition) compared to the target’s propanamide-linked heterocycle, which is more typical of kinase inhibitors .
Research Findings and Limitations
- Gaps : Melting points, solubility, and explicit IC₅₀ values for the target compound are unavailable, limiting direct pharmacological comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
